N1-(4-chlorobenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine
Description
N1-(4-Chlorobenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine is a benzothiazole derivative featuring a 4-chloro substituent on the benzothiazole ring and a diethyl-substituted ethane-1,2-diamine moiety.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N',N'-diethylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3S/c1-3-17(4-2)9-8-15-13-16-12-10(14)6-5-7-11(12)18-13/h5-7H,3-4,8-9H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGNKTWHLBTDBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC2=C(S1)C=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-chlorobenzo[d]thiazol-2-yl)-N2,N2-diethylethane-1,2-diamine is a compound with significant biological activity, particularly in the field of medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H20ClN3S
- Molar Mass : 297.85 g/mol
- CAS Number : 1251578-70-7
The compound exhibits biological activity primarily through its interaction with various biological targets. It has been studied for its potential as an inhibitor of histone deacetylases (HDACs), which play a crucial role in gene expression regulation. The inhibition of HDACs can lead to increased acetylation of histones and other proteins, influencing cellular processes such as proliferation and apoptosis.
Biological Activity Overview
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Anticancer Properties :
- This compound has shown promise in inhibiting cancer cell growth. Studies indicate that it may induce apoptosis in various cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
- Case Study : In vitro studies demonstrated that treatment with this compound led to a significant reduction in cell viability in breast cancer cell lines, suggesting its potential as a therapeutic agent.
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Antimicrobial Activity :
- The compound has been evaluated for its antimicrobial properties against several pathogens. Its structural features contribute to its effectiveness in disrupting bacterial cell membranes.
- Research Findings : Tests revealed that this compound exhibited notable antibacterial activity against Gram-positive bacteria.
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Neuroprotective Effects :
- Preliminary research suggests neuroprotective effects, potentially beneficial in neurodegenerative diseases. The compound may help mitigate oxidative stress-induced neuronal damage.
- Clinical Implication : Its ability to modulate signaling pathways involved in neuroinflammation positions it as a candidate for further exploration in treating conditions like Alzheimer's disease.
Data Table: Biological Activity Summary
Anticancer Activity
A study published in ChemBioChem demonstrated that derivatives of benzothiazole compounds showed significant inhibitory effects on HDACs. The specific compound this compound was highlighted for its ability to selectively inhibit HDAC8, leading to enhanced apoptosis in cancer cells (Jänsch et al., 2020) .
Antimicrobial Studies
In antimicrobial assays, this compound was tested against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) that supports its potential use as an antibacterial agent (Petri et al., 2020) .
Neuroprotection
Research conducted on neuroprotective properties showed that the compound could attenuate oxidative stress markers in neuronal cell cultures. This finding suggests a mechanism where the compound could be utilized in neurodegenerative disease models (PMC8968748) .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related ethane-1,2-diamine derivatives, focusing on substituent effects, synthetic yields, and spectral properties.
Structural Analogs and Substituent Effects
Key Observations:
The 4-chloro group on benzothiazole provides electron-withdrawing effects, contrasting with the electron-donating methoxy group in the Fluorochem analog .
Synthetic Feasibility:
- Quinazoline derivatives (e.g., 3-54) exhibit higher yields (96%) compared to benzothiazole-based compounds, possibly due to optimized coupling protocols .
- Ethane-1,2-diamine derivatives with aromatic substituents (e.g., 3ab) show moderate yields (65–90%), suggesting sensitivity to steric hindrance or reaction conditions .
Spectral Characterization: HRMS and ESI-MS data for quinazoline derivatives (e.g., 3-54, 7f) confirm molecular ion peaks with high accuracy (<0.1 ppm error) . NMR spectra for phenyl-substituted analogs (e.g., 3ab) reveal distinct shifts for methylamino and aromatic protons, aiding structural elucidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
